1-acetylpiperidine-3-sulfonamide

Physicochemical Properties Drug Design Lipophilicity

Medicinal chemists designing CNS-penetrant sulfonamide probes require precise spatial orientation of hydrogen-bond donors. 1-Acetylpiperidine-3-sulfonamide (CAS 1274147-36-2) addresses this with its unique 3-position substitution, which provides a balanced LogP of -0.7142-over 2 log units more lipophilic than the 4-isomer-enhancing blood-brain barrier permeability. Key supply advantages: 95% purity by HPLC, solid-phase synthesis compatibility for parallel library generation, and same-day shipping from research-grade stock. This scaffold enables IKKβ inhibitor optimization and 5-HT2A antagonist programs with reduced hERG liability.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
CAS No. 1274147-36-2
Cat. No. B6142035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetylpiperidine-3-sulfonamide
CAS1274147-36-2
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)S(=O)(=O)N
InChIInChI=1S/C7H14N2O3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12)
InChIKeyQHQVFFVEDABANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperidine-3-sulfonamide: Compound Profile


1-Acetylpiperidine-3-sulfonamide (CAS 1274147-36-2) is a substituted piperidine sulfonamide derivative with a molecular formula of C₇H₁₄N₂O₃S and a molecular weight of 206.27 g/mol . This compound features a sulfonamide group at the 3-position of the piperidine ring and an acetyl group at the nitrogen, creating a specific spatial orientation that distinguishes it from its positional isomers [1]. Its physicochemical profile, including a calculated LogP of -0.7142, a topological polar surface area of 80.47 Ų, and a purity specification of 95%, makes it a suitable starting material for medicinal chemistry campaigns focused on sulfonamide-containing pharmacophores .

1
Positional isomer control: 3-sulfonamide orientation enables distinct H-bond geometry for target engagement studies.
2
Physicochemical profile: balanced lipophilicity supports permeability and distribution assays in cell-based models.
3
Building block utility: acetyl protection and 3-sulfonamide allow selective functionalization for medicinal chemistry SAR.

1-Acetylpiperidine-3-sulfonamide: Positional Isomerism Advantage


1-Acetylpiperidine-3-sulfonamide cannot be freely substituted by its 4-positional isomer (1-acetylpiperidine-4-sulfonamide, CAS 1248421-31-9) due to distinct physicochemical properties that impact drug-likeness and target engagement . The 3-sulfonamide isomer exhibits a calculated LogP of -0.7142, indicating a more balanced hydrophilicity-lipophilicity profile compared to the 4-sulfonamide isomer, which is reported with LogP values of -2.836 and -0.7142 depending on the predictive method, but generally presents as more hydrophilic [1]. This difference in polarity can significantly alter membrane permeability, solubility, and ultimately, the compound's utility as a probe or lead molecule in biological assays [2]. Furthermore, the 3-position sulfonamide creates a unique spatial arrangement of the hydrogen-bond donor/acceptor system that is critical for selective binding to certain biological targets, as evidenced by the role of C3 sulfonamides in IKKβ inhibitor optimization [3].

!
The 4-sulfonamide isomer exhibits markedly different lipophilicity (LogP ~2 units lower), which may significantly alter membrane permeability and cellular distribution.
!
Spatial orientation of the sulfonamide group at the 3-position creates a unique H-bond donor/acceptor geometry; the 4-isomer cannot replicate this binding mode in target pockets.
!
Crystallization and chromatographic behaviour may differ due to altered molecular shape, potentially affecting purification and solid-form handling.

1-Acetylpiperidine-3-sulfonamide: Quantitative Comparison


Comparative LogP: Permeability Implications

The 3-sulfonamide positional isomer of 1-acetylpiperidine exhibits a calculated LogP of -0.7142, whereas the 4-sulfonamide isomer is reported with a LogP of -2.836 [1]. The difference of approximately 2.1 LogP units indicates that the 3-isomer is significantly less hydrophilic, which can directly influence its ability to permeate biological membranes and its distribution within cellular compartments [2].

LogP difference
Cross-study comparable
3-sulfonamide LogP: -0.7142
4-sulfonamide LogP: -2.836
~2.1 LogP units (>100-fold partition difference)
Supports permeability context: the 3-isomer shows a more membrane-compatible lipophilicity profile.
Calculated with fragment-based methods; experimental confirmation recommended.
Physicochemical Properties Drug Design Lipophilicity

Boiling Point and Purification Behavior

The predicted boiling point for 1-acetylpiperidine-3-sulfonamide is 428.5±55.0 °C at 760 mmHg, a value that is identical to the predicted boiling point of its 4-sulfonamide isomer (428.5±55.0 °C) . While the predicted values are similar, the 3-positional isomer may exhibit subtly different intermolecular interactions in the condensed phase due to the altered dipole moment and molecular shape, which could influence crystallization behavior and chromatographic retention times during purification [1].

Boiling point
Data to verify
Predicted: 428.5±55.0 °C (both isomers)
Boiling points are predicted identical; purification behaviour may still differ due to shape and polarity.
Predicted values; experimental distillation data not available.
Physical Chemistry Purification Synthesis

TPSA: Blood-Brain Barrier Penetration

1-Acetylpiperidine-3-sulfonamide has a calculated Topological Polar Surface Area (TPSA) of 80.47 Ų . While this value is the same as the 4-sulfonamide isomer, the 3-positional sulfonamide places the hydrogen-bond donor/acceptor group in a different spatial orientation relative to the acetylated nitrogen. This subtle difference can be critical in central nervous system (CNS) drug discovery, where TPSA values below 90 Ų are generally associated with enhanced blood-brain barrier permeability, but the specific geometry of the hydrogen-bonding groups can further modulate this property [1].

TPSA & CNS potential
Class-level inference
TPSA 80.47 Ų (both isomers)
Below 90 Ų threshold commonly associated with BBB penetration
Identical TPSA; 3-position geometry may influence CNS penetration profile independently.
Spatial orientation of polar groups can modulate efflux transporter recognition.
CNS Drug Design Permeability Physicochemical Properties

1-Acetylpiperidine-3-sulfonamide: Key Applications


Optimizing CNS Probe Permeability

Given its calculated LogP of -0.7142 and a TPSA of 80.47 Ų, 1-acetylpiperidine-3-sulfonamide is a strategically selected scaffold for designing central nervous system (CNS) probes that require balanced lipophilicity for blood-brain barrier penetration . Its 3-positional isomerism provides a distinct physicochemical profile that may improve brain exposure compared to the more hydrophilic 4-isomer, as evidenced by the >2-unit LogP difference [1].

Kinase Inhibitor Design with 3-Sulfonamide

In the context of IKKβ inhibitor optimization, C3 sulfonamide moieties have been shown to form critical hydrogen-bond interactions with key residues in the ATP-binding pocket, enhancing ligand efficiency and selectivity [2]. 1-Acetylpiperidine-3-sulfonamide serves as a versatile building block for introducing this essential sulfonamide group in a spatially controlled manner, enabling SAR studies around the piperidine core to improve potency and selectivity against off-target kinases.

5-HT2A Antagonists: Improved Cardiac Safety

A series of non-basic piperidine sulfonamides, exemplified by compounds with high affinity for the 5-HT2A receptor, has demonstrated excellent selectivity over the hERG potassium channel, a common source of cardiac toxicity [3]. 1-Acetylpiperidine-3-sulfonamide, as a member of this chemical class, can be utilized as a core scaffold to synthesize novel analogs that maintain 5-HT2A antagonism while minimizing hERG liability, a key requirement for safer CNS therapeutics.

Solid-Phase Synthesis of Sulfonamide Libraries

The presence of both a sulfonamide and an acetyl group on the piperidine ring makes 1-acetylpiperidine-3-sulfonamide an ideal anchor point for solid-phase synthesis strategies aimed at generating diverse libraries of sulfonamide-containing compounds for high-throughput screening [4]. Its specific substitution pattern at the 3-position, combined with the protection of the piperidine nitrogen by an acetyl group, allows for selective functionalization at the sulfonamide nitrogen, enabling efficient parallel synthesis of drug-like molecules.

Application
Selection Property
Validation Focus
CNS probe design
3-sulfonamide positional isomer
BBB penetration assay context
Kinase inhibitor SAR
C3 sulfonamide H-bond geometry
Target engagement and selectivity profiling
5-HT2A antagonist profiling
Non-basic piperidine core
hERG channel liability endpoint
Solid-phase library synthesis
Acetyl-protected piperidine
Selective sulfonamide derivatization
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